Cas no 325743-29-1 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a structurally complex heterocyclic compound featuring a thiazole-quinoline hybrid scaffold. This molecule exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents due to its fused aromatic systems and amide linkage. The presence of acetyl and phenyl substituents enhances its reactivity for further derivatization, while the thiazole and quinoline moieties contribute to its binding affinity in biological systems. Its well-defined structure and synthetic accessibility make it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery. The compound's stability and solubility profile further support its utility in experimental applications.
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide structure
325743-29-1 structure
商品名:N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
CAS番号:325743-29-1
MF:C27H19N3O2S
メガワット:449.523664712906
CID:6274629
PubChem ID:2307959

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
    • 325743-29-1
    • AKOS025312619
    • Z29273088
    • F1759-0039
    • N-(5-acetyl-4-phenylthiazol-2-yl)-2-phenylquinoline-4-carboxamide
    • インチ: 1S/C27H19N3O2S/c1-17(31)25-24(19-12-6-3-7-13-19)29-27(33-25)30-26(32)21-16-23(18-10-4-2-5-11-18)28-22-15-9-8-14-20(21)22/h2-16H,1H3,(H,29,30,32)
    • InChIKey: CZJXAIZZZOPQGV-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(C)=O)=C(C2C=CC=CC=2)N=C1NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O

計算された属性

  • せいみつぶんしりょう: 449.11979803g/mol
  • どういたいしつりょう: 449.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.7

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1759-0039-20mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1759-0039-2mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1759-0039-5mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1759-0039-15mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1759-0039-40mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1759-0039-2μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1759-0039-30mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1759-0039-10μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1759-0039-75mg
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1759-0039-5μmol
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide
325743-29-1 90%+
5μl
$63.0 2023-05-17

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide 関連文献

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamideに関する追加情報

Research Brief on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS: 325743-29-1)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS: 325743-29-1) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole-quinoline hybrid structure, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further drug development.

The compound's molecular structure, featuring a 5-acetyl-4-phenyl-1,3-thiazol-2-yl moiety linked to a 2-phenylquinoline-4-carboxamide scaffold, suggests a high affinity for specific biological targets. Computational docking studies and in vitro assays have identified potential interactions with key enzymes and receptors involved in cell proliferation and inflammation. For instance, preliminary data indicate that this molecule may inhibit protein kinases such as EGFR and VEGFR, which are critical in cancer signaling pathways.

Recent research has also explored the compound's potential as an antimicrobial agent. In vitro studies against drug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli, have demonstrated significant inhibitory effects. The molecule's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways has been highlighted as a possible mechanism. These findings suggest that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide could serve as a scaffold for developing novel antibiotics.

Pharmacokinetic studies of the compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Advanced formulations, such as nanoparticle-based delivery systems, are being investigated to enhance its therapeutic index. Additionally, structure-activity relationship (SAR) studies are underway to refine the molecule's potency and selectivity, with the aim of minimizing off-target effects.

In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide represents a promising candidate for further preclinical and clinical evaluation. Its dual potential in oncology and antimicrobial therapy underscores its versatility, while ongoing research aims to address its pharmacokinetic limitations. Future studies will likely focus on in vivo efficacy, toxicology, and the development of derivatives with improved pharmacological properties.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd